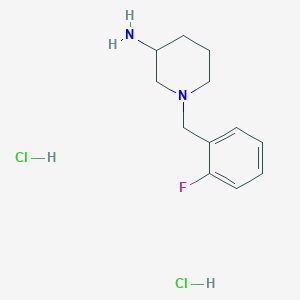

1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride

Description

1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride (CAS: 883530-84-5) is a fluorinated piperidine derivative with a molecular formula of C₁₂H₁₇FCl₂N₂ and a molecular weight of 295.18 g/mol . The compound features a piperidine ring substituted at the 3-position with a 2-fluorobenzyl group and exists as a dihydrochloride salt to enhance solubility and stability. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and neurotransmitter modulators, due to the fluorine atom’s electron-withdrawing properties and the piperidine ring’s conformational flexibility .

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15;;/h1-2,4,6,11H,3,5,7-9,14H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMWHVDXZYBNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride typically involves the following steps:

N-Alkylation: The piperidine ring is alkylated with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the desired position on the piperidine ring.

Salt Formation: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting the central nervous system.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom on the benzyl group enhances the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Positional Isomers and Benzyl Substitution Variants

The position of the fluorine atom on the benzyl group and the substitution site on the piperidine ring significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Fluorine Position : 2-Fluorobenzyl derivatives exhibit stronger σ-para electronic effects compared to 4-fluoro analogs, impacting interactions with aromatic residues in enzyme active sites .

- Halogen Type: Chlorine substitution (e.g., 4-chloro analog) increases molecular weight and lipophilicity (ClogP +0.5 vs.

Piperazine and Heterocyclic Variants

Replacing the piperidine ring with piperazine or other heterocycles alters basicity and hydrogen-bonding capacity:

Key Observations :

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 1-(4-fluorophenyl)piperazine) exhibit higher basicity (pKa ~9.5) due to the additional nitrogen, influencing pharmacokinetics .

- Triazole Core : Rufinamide’s triazole ring enables π-π stacking interactions absent in piperidine analogs, critical for its antiepileptic activity .

Salt Forms and Solubility

Dihydrochloride salts are prevalent in analogs to improve bioavailability:

Key Observations :

- pH-Dependent Solubility : Both compounds show high solubility under acidic conditions (pH ≤4), suitable for oral formulations .

- Stability : Fluorobenzyl-piperidine derivatives exhibit superior thermal stability compared to nitrobenzyl analogs (e.g., 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride degrades at >40°C) .

Biological Activity

Overview

1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride (CAS No. 1158786-91-4) is a fluorinated benzylamine compound featuring a piperidine ring. Its unique structure, characterized by the presence of a fluorine atom, enhances its biological activity, particularly in the modulation of neurotransmitter systems and receptor interactions. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- N-Alkylation : The piperidine ring is alkylated with 2-fluorobenzyl chloride using a base like sodium hydride or potassium carbonate in an aprotic solvent (e.g., dimethylformamide).

- Amination : The resulting intermediate undergoes amination to introduce the amine group at the desired position on the piperidine ring.

- Salt Formation : The final product is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The fluorine atom enhances binding affinity and selectivity, which can lead to significant modulation of receptor activity. This compound has shown promise in influencing central nervous system pathways, potentially impacting conditions such as depression and anxiety .

Neurotransmitter Systems

Research indicates that this compound may interact with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. Its ability to influence these systems suggests potential therapeutic applications in treating psychiatric disorders.

Antiviral Activity

In vitro studies have demonstrated that derivatives similar to 1-(2-Fluorobenzyl)-3-piperidinamine exhibit antiviral properties against various viruses, including HSV-1 (Herpes Simplex Virus) and CVB-2 (Coxsackievirus B2). For instance, related compounds showed moderate protection against these viruses, indicating that further exploration could lead to new antiviral agents .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that it may possess moderate efficacy against specific bacterial strains such as Staphylococcus aureus and fungal species like Candida albicans.

Case Studies

Several studies have investigated the biological implications of compounds related to 1-(2-Fluorobenzyl)-3-piperidinamine:

- Study on Antiviral Activity : A set of piperidine derivatives was synthesized and tested for antiviral activity. Among them, compounds featuring fluorinated benzyl groups exhibited notable efficacy against HSV-1, with cytotoxicity levels measured at approximately 92 μM in Vero-76 cells .

- Neuropharmacological Assessment : Research focusing on piperidine derivatives demonstrated their potential as CNS-active agents due to their interaction with neurotransmitter receptors. The presence of the fluorine atom was linked to enhanced receptor binding profiles .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Binding Affinity | Selectivity | Notable Activities |

|---|---|---|---|

| This compound | High | High | CNS modulation, antiviral properties |

| 1-(4-Fluorophenyl)-piperidine derivative | Moderate | Moderate | Antiviral activity against HSV-1 |

| 3-Phenylpiperidine derivatives | Low | Low | Limited antibacterial efficacy |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Fluorobenzyl)-3-piperidinamine dihydrochloride, and how does the hydrochloride salt affect its physicochemical properties?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a fluorobenzyl halide with a piperidinamine precursor, followed by hydrochloride salt formation. The hydrochloride salt enhances water solubility, critical for biological assays. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent byproducts, as seen in analogous piperidine derivatives . Reagents like lithium aluminum hydride (LiAlH4) may reduce intermediates, while potassium permanganate (KMnO₄) can oxidize side chains. Post-synthesis, recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the fluorobenzyl and piperidine ring substitution patterns. The fluorine atom induces distinct splitting in aromatic proton signals .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Mobile phases like acetonitrile/water (0.1% TFA) resolve polar impurities .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ peak for C₁₂H₁₆FCl₂N₂).

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize reaction yields and purity in the synthesis of this compound?

- Methodological Answer : A 2³ factorial design evaluates three factors: temperature (25–60°C), solvent (DMF vs. dichloromethane), and catalyst loading (0.1–1.0 equiv). Response surface methodology identifies optimal conditions, minimizing side reactions like over-alkylation. Statistical software (e.g., JMP or Minitab) models interactions between variables, reducing the number of trials by 50% compared to one-factor-at-a-time approaches .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar piperidinamine derivatives?

- Methodological Answer : Discrepancies may arise from substituent position (e.g., 2-fluoro vs. 2,6-dichloro analogs) or assay conditions (e.g., cell line variability). Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values across analogs with controlled structural variations .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) to account for experimental variability .

- Molecular Docking : Predict binding affinities to receptors (e.g., serotonin transporters) to rationalize observed differences .

Q. How can computational methods (e.g., DFT or AI-driven models) predict reaction pathways for novel derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for key steps like benzyl halide substitution. AI platforms (e.g., IBM RXN) trained on reaction databases propose viable routes, prioritizing reactions with >80% atom economy. For example, substituent effects on ring strain in the piperidine intermediate can be modeled to avoid high-energy intermediates .

Q. What protocols ensure reproducibility in pharmacological studies involving this compound?

- Methodological Answer :

- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK-293 for receptor binding) and buffer pH (7.4).

- Batch-to-Batch Consistency : Characterize each synthesis batch via HPLC (purity ≥98%) and NMR.

- Positive Controls : Include reference compounds (e.g., fluoxetine for serotonin transporter assays) to validate experimental setups .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.